1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole
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Overview
Description
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a benzyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of a catalyst such as phosphoric acid, yielding the desired benzimidazole derivative . The reaction is usually carried out in a solvent like methanol under reflux conditions, providing moderate to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The choice of solvent and reaction conditions is also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenating agents, nitrating agents, and other electrophiles in the presence of catalysts or under specific temperature conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazoles depending on the reagents and conditions used.
Scientific Research Applications
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In medicinal chemistry, it is often studied for its ability to interfere with cellular pathways involved in disease processes, such as cancer cell proliferation or viral replication .
Comparison with Similar Compounds
1-Benzyl-2-phenylbenzimidazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-Benzyl-2-(4-chlorophenyl)benzimidazole: Contains a chlorine substituent instead of a methoxy group, potentially altering its pharmacological properties.
1-Benzyl-2-(4-hydroxyphenyl)benzimidazole: Features a hydroxyl group, which can influence its solubility and interaction with biological targets
Uniqueness: 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole is unique due to the presence of the methoxy group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-24-18-13-11-17(12-14-18)21-22-19-9-5-6-10-20(19)23(21)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMBHJPYMAQLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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